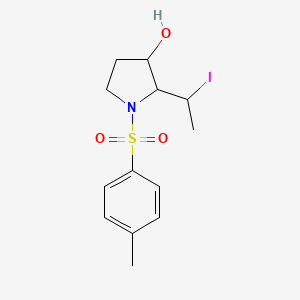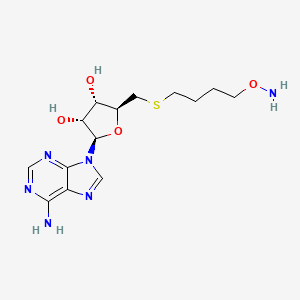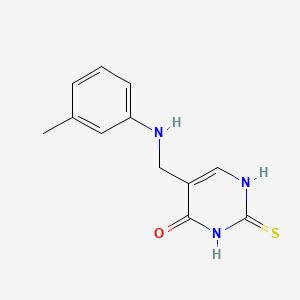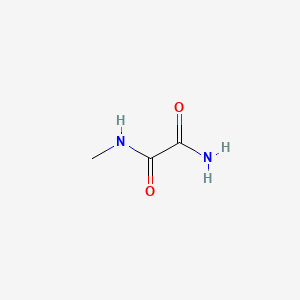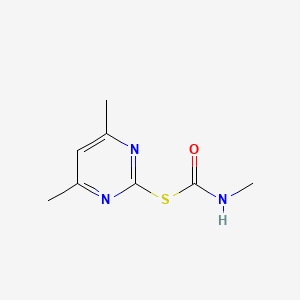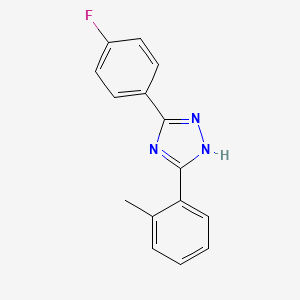![molecular formula C12H10F3NO2S B12917167 5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one CAS No. 89660-82-2](/img/structure/B12917167.png)
5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound characterized by the presence of an isoxazole ring substituted with a trifluoromethylbenzylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a nitrile oxide.
Introduction of the Trifluoromethylbenzylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations.
Análisis De Reacciones Químicas
Types of Reactions
5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline ring.
Substitution: The trifluoromethylbenzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.
Mecanismo De Acción
The mechanism of action of 5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the isoxazole ring can participate in hydrogen bonding and other interactions. The sulfur atom in the thio group can also form covalent bonds with target proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzylthioisoxazole: Similar structure but lacks the methyl group on the isoxazole ring.
Trifluoromethylbenzylthioisoxazoline: Contains an isoxazoline ring instead of an isoxazole ring.
Trifluoromethylbenzylthioisoxazole sulfone: An oxidized derivative with a sulfone group.
Uniqueness
5-(((3-(Trifluoromethyl)benzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the combination of its trifluoromethylbenzylthio group and the isoxazole ring. This combination imparts specific chemical and biological properties that are not present in other similar compounds, making it a valuable compound for research and development.
Propiedades
Número CAS |
89660-82-2 |
|---|---|
Fórmula molecular |
C12H10F3NO2S |
Peso molecular |
289.28 g/mol |
Nombre IUPAC |
5-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C12H10F3NO2S/c13-12(14,15)9-3-1-2-8(4-9)6-19-7-10-5-11(17)16-18-10/h1-5H,6-7H2,(H,16,17) |
Clave InChI |
MKTLVHPUWIKBAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)CSCC2=CC(=O)NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



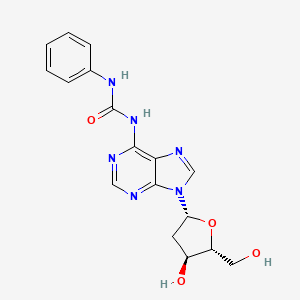
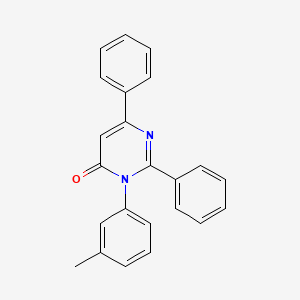
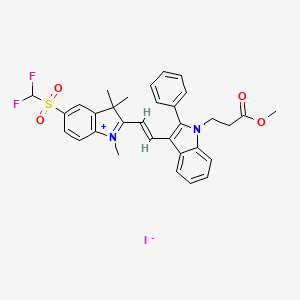

![7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12917115.png)
